

Spectroscopic Characterization of 3-Fluorothiophene-2-carboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-Fluorothiophene-2-carboxylic acid

Cat. No.: B183963

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This guide provides a comprehensive overview of the spectroscopic data for **3-Fluorothiophene-2-carboxylic acid** (CAS No. 32431-84-8), a key intermediate in pharmaceutical research and drug development.^{[1][2]} The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed spectroscopic data, experimental protocols, and a workflow for chemical analysis.

Chemical Structure and Properties

- IUPAC Name: **3-fluorothiophene-2-carboxylic acid**
- Synonyms: 3-fluoro-2-thiophenecarboxylic acid
- Molecular Formula: C₅H₃FO₂S^[3]
- Molecular Weight: 146.14 g/mol ^[3]
- Appearance: White to almost white crystalline powder
- Melting Point: 175.0 to 179.0 °C

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3-Fluorothiophene-2-carboxylic acid**.

¹H NMR (Proton NMR)

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~10.7	broad singlet	-	-COOH
7.52	doublet of doublets	J(H,H) = 5.5, J(H,F) = 3.8	H-5
6.85	doublet	J(H,H) = 5.5	H-4

Solvent: CDCl₃. The data is consistent with literature values.[\[4\]](#)

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The following are predicted chemical shifts based on typical values for thiophene derivatives and carboxylic acids.

Chemical Shift (δ) ppm	Assignment
~165-170	C=O (Carboxylic Acid)
~155-160 (d)	C-3 (bearing Fluorine)
~130-135 (d)	C-2 (bearing COOH)
~125-130	C-5
~110-115 (d)	C-4

Note: The chemical shifts for carbons C-2, C-3, and C-4 are expected to show splitting due to coupling with the fluorine atom.

^{19}F NMR (Fluorine-19 NMR)

The ^{19}F NMR spectrum is used to identify fluorine-containing compounds.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
~ -119 to -125	doublet	$J(\text{F,H}) = 3.8$

Reference: CFCl_3 . The chemical shift is a prediction based on similar fluorinated aromatic compounds.[\[4\]](#)

The IR spectrum shows the characteristic vibrational frequencies of the functional groups present in the molecule.

Wavenumber (cm^{-1})	Intensity	Assignment
3300-2500	Broad	O-H stretch (Carboxylic Acid)
~3100	Medium	C-H stretch (Aromatic)
1710-1680	Strong	C=O stretch (Carboxylic Acid)
1600-1400	Medium-Weak	C=C stretch (Thiophene ring)
~1250	Strong	C-F stretch
~950	Broad, Medium	O-H bend (Carboxylic Acid)

Note: The spectrum of a solid sample may show peak broadening and shifts due to intermolecular hydrogen bonding.[\[5\]](#)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

m/z	Relative Intensity	Assignment
146	High	[M] ⁺ (Molecular Ion)
129	Medium	[M-OH] ⁺
101	High	[M-COOH] ⁺
82	Medium	[C ₄ H ₂ S] ⁺ (Thienyl fragment)

Note: The fragmentation pattern is predicted based on the structure of **3-Fluorothiophene-2-carboxylic acid** and typical fragmentation of carboxylic acids.[\[6\]](#)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

- Sample Preparation: Dissolve 5-10 mg of **3-Fluorothiophene-2-carboxylic acid** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[\[7\]](#)
- Data Acquisition: Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C and ¹⁹F NMR, proton decoupling is typically used to simplify the spectra.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
- Sample Preparation: Dissolve a small amount (a few mg) of the solid sample in a volatile solvent like methylene chloride or acetone.[\[8\]](#)
- Film Deposition: Place a drop of the solution onto a clean, dry IR-transparent salt plate (e.g., KBr or NaCl). Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[\[8\]](#)
- Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the clean, empty salt plate should be taken

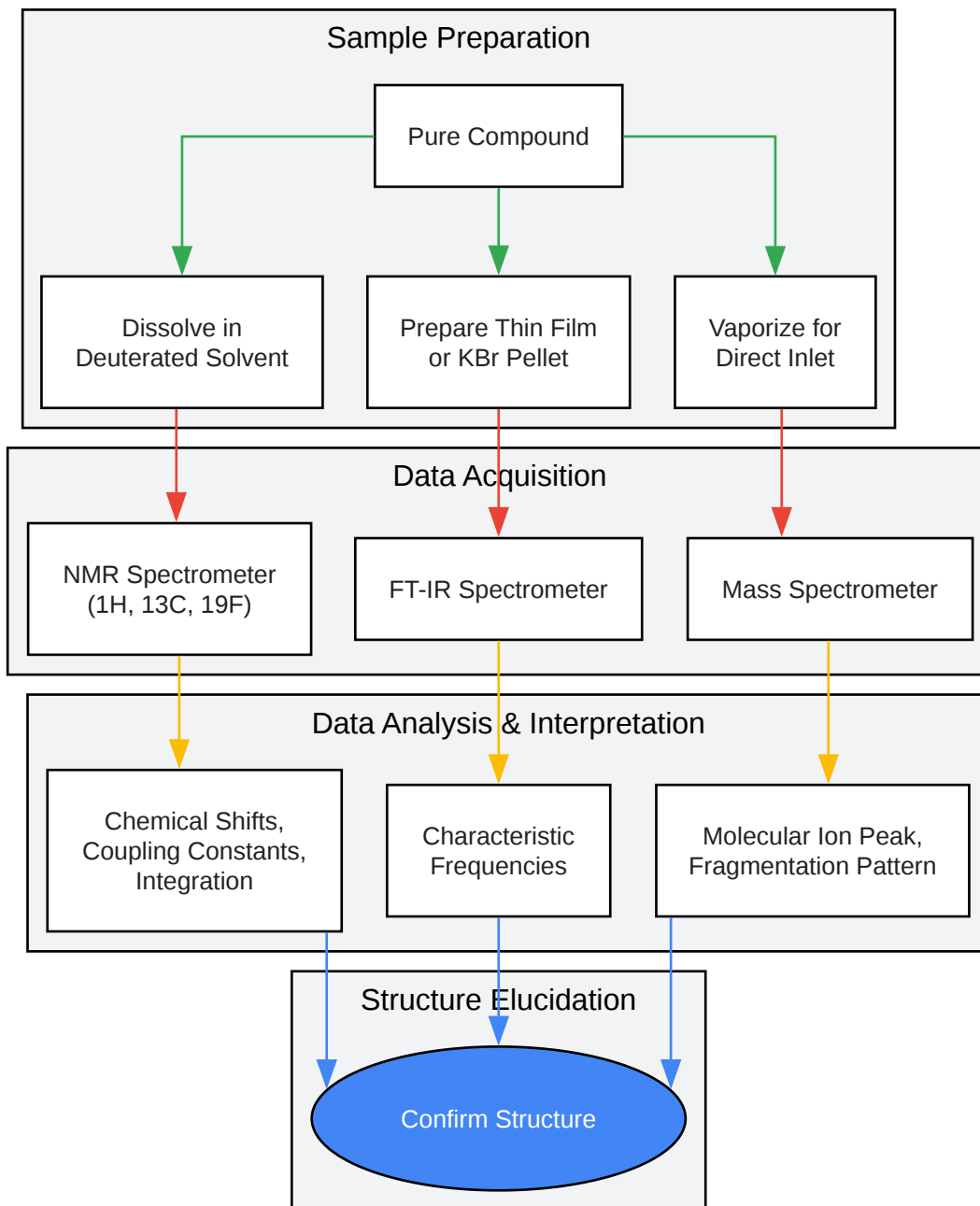
first and subtracted from the sample spectrum.[9]

- **Data Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional groups.
- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is heated to induce vaporization.
- **Ionization:** The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.
- **Mass Analysis:** The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions versus their m/z ratio.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **3-Fluorothiophene-2-carboxylic acid**.

Workflow for Spectroscopic Characterization of a Chemical Compound



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Caption: Spectroscopic analysis workflow.

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- To cite this document: BenchChem. [Spectroscopic Characterization of 3-Fluorothiophene-2-carboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b183963#spectroscopic-data-for-3-fluorothiophene-2-carboxylic-acid-nmr-ir-ms]

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